molecular formula C16H12N2O2S B5869712 1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole

1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole

Cat. No.: B5869712
M. Wt: 296.3 g/mol
InChI Key: ZDBJVXVGTLOWLL-UHFFFAOYSA-N
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Description

1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a phenyl group, which is further substituted with a sulfanyl group attached to a nitrophenyl moiety

Preparation Methods

The synthesis of 1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring followed by the introduction of the phenyl and nitrophenyl sulfanyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, though specific details on large-scale production are less commonly documented.

Chemical Reactions Analysis

1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer processes, while the sulfanyl group may form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents on the phenyl ring. For example:

    1-{4-[(4-methylphenyl)sulfanyl]phenyl}-1H-pyrrole: Differing by the presence of a methyl group instead of a nitro group.

    1-{4-[(4-chlorophenyl)sulfanyl]phenyl}-1H-pyrrole: Differing by the presence of a chloro group. The uniqueness of 1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-18(20)14-5-9-16(10-6-14)21-15-7-3-13(4-8-15)17-11-1-2-12-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBJVXVGTLOWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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